molecular formula C18H22F3N3O3 B5443962 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B5443962
M. Wt: 385.4 g/mol
InChI Key: STYOSJDOROUUNV-UHFFFAOYSA-N
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Description

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound with a complex molecular structure. It is characterized by the presence of a piperazine ring, an oxolane (tetrahydrofuran) ring, and a trifluoromethyl-substituted phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is first functionalized with an oxolane-2-carbonyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with oxolane-2-carbonyl chloride in the presence of a base such as triethylamine.

    Acylation Reaction: The resulting intermediate is then acylated with 3-(trifluoromethyl)phenylacetyl chloride to form the final product. This step usually requires a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperazine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other substituents.

Scientific Research Applications

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a drug candidate due to its unique structural features and possible biological activities.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets could include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of signaling pathways.

    Ion Channels: Interaction with ion channels, affecting ion flow and cellular activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another piperazine derivative with potential acetylcholinesterase inhibitory activity.

    N-(3-trifluoromethylphenyl)piperazine: A simpler compound with a similar trifluoromethyl-substituted phenyl group.

Uniqueness

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of its structural elements:

    Oxolane Ring: Provides additional rigidity and potential for hydrogen bonding.

    Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

    Piperazine Ring: Offers flexibility and potential for diverse biological interactions.

This compound’s unique structure and potential biological activities make it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O3/c19-18(20,21)13-3-1-4-14(11-13)22-16(25)12-23-6-8-24(9-7-23)17(26)15-5-2-10-27-15/h1,3-4,11,15H,2,5-10,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYOSJDOROUUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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